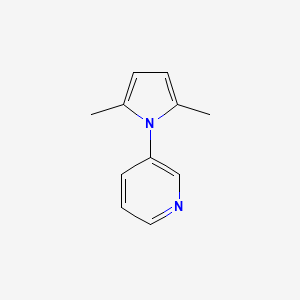

3-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine

Description

Properties

IUPAC Name |

3-(2,5-dimethylpyrrol-1-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-9-5-6-10(2)13(9)11-4-3-7-12-8-11/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXGCFHFJFPWUCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=CN=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine can be achieved through several synthetic routes. One common method involves the Paal–Knorr reaction, where 2,5-hexanedione is condensed with 3-aminobenzonitrile under acidic conditions to form the pyrrole ring . Another approach involves the reaction of 2,5-dimethylpyrrole with pyridine derivatives under specific conditions to yield the desired product . Industrial production methods typically involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency and efficiency.

Chemical Reactions Analysis

3-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine and pyrrole derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the pyridine ring.

Scientific Research Applications

Medicinal Chemistry Applications

3-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine serves as a valuable building block in the synthesis of various bioactive molecules. Its derivatives have been investigated for their potential therapeutic effects against several diseases.

Antimicrobial Activity

Recent studies have shown that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds with similar structures have demonstrated effectiveness against various bacterial strains.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Pyrrole Derivative 1 | Staphylococcus aureus | 3.12 |

| Pyrrole Derivative 2 | Escherichia coli | 12.5 |

These findings suggest that the compound may be developed into new antimicrobial agents, particularly against resistant strains of bacteria .

Monoclonal Antibody Production

Another promising application is in enhancing monoclonal antibody production. A study identified that certain derivatives of pyrrole increased the productivity of recombinant Chinese hamster ovary cells used in monoclonal antibody production. The compound was found to suppress cell growth while enhancing glucose uptake and ATP levels during production processes .

Materials Science Applications

This compound is also explored in materials science, particularly in the development of organic electronic materials.

Organic Light Emitting Diodes (OLEDs)

The unique electronic properties imparted by the pyridine and pyrrole rings make this compound a candidate for use in organic light-emitting diodes. Its ability to form stable thin films and exhibit desirable photophysical properties positions it as a potential material for next-generation display technologies .

Chemical Biology Applications

In chemical biology, this compound can act as a molecular probe to study biological processes at the cellular level.

Case Studies

Several case studies highlight the versatility of this compound:

- Antibacterial Screening : A series of derivatives were synthesized and tested against common bacterial pathogens, revealing promising MIC values that suggest potential for further development into therapeutic agents.

- Monoclonal Antibody Enhancement : Research demonstrated that introducing specific structural modifications to the base compound could significantly enhance antibody yields in cell cultures, showcasing its utility in biopharmaceutical applications.

- OLED Development : Experimental devices incorporating this compound exhibited improved efficiency and stability compared to traditional materials, paving the way for commercial applications in electronics.

Mechanism of Action

The mechanism of action of 3-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. For instance, it can inhibit certain enzymes involved in cell proliferation, making it a candidate for anticancer research . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues

Key Observations :

- Electronic Effects : The dimethylpyrrole group in the target compound enhances electron density at the pyridine 3-position, contrasting with electron-withdrawing groups (e.g., Cl in , CF₃ in ).

- Steric Influence : Substituents like the methylene bridge in reduce steric hindrance compared to the direct pyrrole-pyridine linkage.

Physicochemical Properties

Biological Activity

3-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridine is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

The compound this compound consists of a pyridine ring substituted with a pyrrole moiety. The presence of the dimethyl groups on the pyrrole enhances its lipophilicity and potentially its biological activity.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, a study focused on a related compound demonstrated an IC50 value of 25.93 µg/mL against K562 myeloid leukemia cells, indicating strong antiproliferative effects without significant cytotoxicity towards non-cancerous cells . The compound was also shown to modulate cytokine expression, enhancing IL4, IL6, IL10, while downregulating INFγ .

Antimicrobial Properties

The compound has displayed promising antimicrobial activity. A series of derivatives were synthesized and tested against various bacterial strains, revealing strong antibacterial and antitubercular properties. Notably, some compounds showed effective inhibition of dihydrofolate reductase (DHFR) and enoyl acyl carrier protein (ACP) reductase enzymes, which are critical targets for antibacterial therapies .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds derived from this scaffold have been shown to inhibit key enzymes involved in bacterial metabolism.

- Cytokine Modulation : The ability to modulate cytokine levels indicates potential immunomodulatory effects, which can be beneficial in cancer therapy.

- Cellular Uptake Enhancement : Some studies suggest that these compounds enhance glucose uptake in cells, which may contribute to their efficacy in monoclonal antibody production .

Study on Monoclonal Antibody Production

A significant study investigated the impact of a related compound on monoclonal antibody production in CHO cells. The presence of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide led to a 1.5-fold increase in mAb concentration compared to control conditions while maintaining cell viability . This highlights the potential for these compounds in biopharmaceutical applications.

Antitubercular Activity Assessment

Another study focused on the antitubercular potential of derivatives from the 2,5-dimethylpyrrole scaffold. Selected derivatives exhibited MIC90 values below 1 µg/mL against Mycobacterium tuberculosis and demonstrated low cytotoxicity against human cells . This positions these compounds as promising candidates for further development against multidrug-resistant tuberculosis.

Data Tables

| Activity Type | Compound | IC50 Value (µg/mL) | Comments |

|---|---|---|---|

| Anticancer | This compound | 25.93 | Effective against K562 leukemia cells |

| Antibacterial | 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(substituted)acetyl)benzohydrazides | Varies | Strong action against DHFR and enoyl ACP reductase |

| Monoclonal Antibody Prod. | 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide | N/A | Increased mAb production by 1.5-fold |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.